BMS 493

Descripción general

Descripción

BMS493 es un compuesto químico conocido como un agonista inverso del receptor pan-retinoico (RAR). Se utiliza principalmente en investigación científica para estudiar la vía de señalización del ácido retinoico. El compuesto inhibe la diferenciación inducida por ácido retinoico y mejora la interacción de los coinhibidores nucleares con los receptores de ácido retinoico, atenuando así la señalización del ácido retinoico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BMS493 implica varios pasos, comenzando con precursores disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de bases fuertes y catalizadores de metales de transición para facilitar las reacciones de acoplamiento .

Métodos de Producción Industrial

La producción industrial de BMS493 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

BMS493 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto a su forma hidroquinona.

Sustitución: BMS493 puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo feniletinilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen quinonas, hidroquinonas y varios derivados sustituidos, dependiendo de los reactivos y condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

BMS493 se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Química: Para estudiar la vía de señalización del ácido retinoico y su modulación.

Biología: Para investigar el papel de los receptores de ácido retinoico en la diferenciación y desarrollo celular.

Medicina: Para explorar posibles aplicaciones terapéuticas en enfermedades relacionadas con la señalización del ácido retinoico, como ciertos tipos de cáncer y trastornos de la piel.

Industria: Como un compuesto de herramienta en el desarrollo de nuevos fármacos dirigidos a los receptores de ácido retinoico

Mecanismo De Acción

BMS493 ejerce sus efectos al unirse a los receptores de ácido retinoico y actuar como un agonista inverso. Esta unión mejora la interacción de los correpresores nucleares con los receptores, lo que lleva a la represión de la transcripción genética. Los objetivos moleculares incluyen todos los tipos de receptores de ácido retinoico (RAR α, RAR β y RAR γ), y las vías involucradas están principalmente relacionadas con la regulación genética y la diferenciación celular .

Comparación Con Compuestos Similares

Compuestos Similares

BMS204: Otro agonista inverso de los receptores de ácido retinoico con propiedades similares.

VU0155069: Un inhibidor selectivo de la fosfolipasa D1 con diferente especificidad de diana.

LFHP-1c: Un nuevo inhibidor de PGAM5 con actividad neuroprotectora

Singularidad

BMS493 es único en su capacidad de actuar como un agonista inverso del receptor pan-retinoico, afectando a todos los tipos de receptores de ácido retinoico. Esta amplia actividad lo convierte en una valiosa herramienta para estudiar la vía de señalización del ácido retinoico y sus implicaciones en varios procesos biológicos y enfermedades .

Propiedades

IUPAC Name |

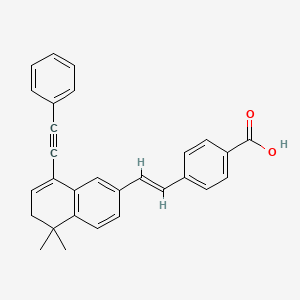

4-[(E)-2-[5,5-dimethyl-8-(2-phenylethynyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCADIXLLWMXYKW-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801034187 | |

| Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215030-90-3 | |

| Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of BMS493?

A1: BMS493 acts as a pan-antagonist or inverse agonist of retinoic acid receptors (RARs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does BMS493 interact with RARs?

A2: BMS493 binds to the ligand-binding domain (LBD) of RARs, competing with the endogenous agonist, all-trans retinoic acid (ATRA). [, , , ] This binding prevents ATRA-induced transcriptional activation and can induce a conformational change in the receptor, leading to the recruitment of corepressors and gene silencing. [, ]

Q3: What are the downstream effects of BMS493 binding to RARs?

A3: The specific downstream effects depend on the cellular context and the targeted RAR isoform. [] Generally, BMS493 inhibits RA-mediated gene expression, impacting various biological processes such as cell differentiation, proliferation, and apoptosis. [, , , , , , , , , , , , , , , , , , , ] For instance, it has been shown to:

- Promote chondrogenesis in mesenchymal stem cells. []

- Reduce vision loss in a mouse model of retinal degeneration by mitigating retinoic acid-induced retinal hyperactivity. []

- Induce lung bud formation by preventing hyperactivation of TGFβ signaling. []

- Increase PDGFRα+ progenitor population and beige adipogenesis in progeny by stimulating vascular development. []

- Modulate energy metabolism in the lung during branching morphogenesis. []

Q4: Does BMS493 exhibit any off-target effects?

A4: Some studies suggest that certain commercially available RAR inhibitors, including BMS493, might exhibit non-specific effects on other nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs). [] Further research is needed to fully characterize the specificity profile of BMS493.

Q5: What is the molecular formula and weight of BMS493?

A5: The molecular formula of BMS493 is C27H22O2, and its molecular weight is 382.45 g/mol.

Q6: Is there any spectroscopic data available for BMS493?

A6: While the provided abstracts do not contain specific spectroscopic data (NMR, IR, etc.), they highlight the use of X-ray crystallography to determine the crystal structure of the RARα ligand-binding domain in complex with BMS493 and a corepressor fragment. []

Q7: How do structural modifications of BMS493 affect its activity?

A7: Research on structurally related compounds reveals that modifications at the C3 and C8'' positions of the stilbene scaffold significantly influence RAR subtype selectivity and functional activity. []

- C8'' Substituents: The size of the substituent at C8'' plays a crucial role in determining agonist/antagonist activity. Smaller substituents, like phenyl, tend to favor agonist activity, while larger groups can lead to antagonist or inverse agonist profiles. []

Q8: Is BMS493 stable under physiological conditions?

A8: One study mentions that BMS493, similar to its parent compound BMS493, is unstable and rapidly degrades under physiological conditions. [] This instability necessitates the development of appropriate formulation strategies.

Q9: What strategies can be employed to improve the stability and delivery of BMS493?

A9: While specific formulation approaches are not detailed in the abstracts, one study successfully utilized an engineered cartilage oligomeric matrix protein coiled-coil (CccS) protein for the encapsulation, protection, and delivery of BMS493. [] This approach highlights the potential of utilizing drug delivery systems to overcome the stability and bioavailability limitations of BMS493.

Q10: What in vitro models have been used to study the effects of BMS493?

A10: Researchers have utilized various in vitro models, including:

- Human articular chondrocytes: to assess the efficacy of BMS493 in reducing MMP-13 expression, a key protease involved in cartilage degradation. []

- Human hematopoietic progenitor cells: to investigate the ability of BMS493 to prevent RA-induced differentiation during cell expansion. []

- Primary fetal alveolar epithelial type II cells: to study the role of BMS493 in regulating cell transdifferentiation. []

- Human endometrial stromal cells: to investigate the impact of BMS493 on gap junction intercellular communication. []

- Human gingival epithelial cells: to analyze the influence of BMS493 on epithelial barrier function. []

- Adenoid Cystic Carcinoma (ACC) cells: to evaluate the lineage-specific anti-tumor effects of BMS493. [, ]

Q11: Are there any animal models that demonstrate the efficacy of BMS493?

A11: Yes, several animal models have been employed:

- Mouse model of retinal degeneration: BMS493 was shown to reduce RGC hyperactivity and improve image detection. []

- Mouse models of lung development: BMS493 treatment disrupted lung bud formation, highlighting the importance of RA signaling in this process. [, ]

- Mouse model of diet-induced obesity: BMS493 disrupted Treg polarization in adipose tissue, indicating a role for RA signaling in immune regulation. []

- Zebrafish embryos: BMS493 was used to investigate the role of retinoids in hindbrain segmentation and ephrin regulation. []

Q12: Have any clinical trials been conducted with BMS493?

A12: The provided research abstracts do not mention any clinical trials conducted with BMS493.

Q13: How does vitamin A deficiency affect the response to BMS493?

A13: In a study investigating autoimmune uveitis, researchers observed that while BMS493 effectively inhibited RA signaling in VitA-sufficient mice, its effects were less pronounced in VitA-deficient mice. [] This finding suggests that dietary VitA status can influence the efficacy of BMS493.

Q14: What are the potential implications of BMS493 for tissue regeneration?

A14: Several studies highlight the potential of BMS493 in tissue regeneration:

- Cartilage tissue engineering: BMS493 enhanced chondrogenesis and improved the functional properties of engineered cartilage. []

- Lung regeneration: BMS493, in combination with other strategies, shows promise for promoting lung repair in a model using precision-cut lung slices. []

Q15: Are there alternative compounds with similar biological activities to BMS493?

A15: While the abstracts do not provide a comprehensive list of alternative compounds, they mention other RAR antagonists such as Ro 41-5253 and AGN 193109. [, , ] The specific applications and efficacy of these alternatives may differ from BMS493.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.